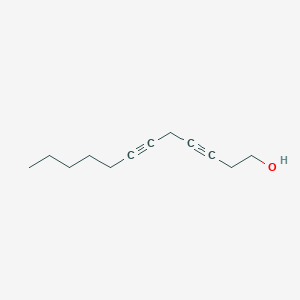![molecular formula C7H17NO2 B14487687 3-[(2-Hydroxypropyl)amino]butan-2-ol CAS No. 64908-01-6](/img/structure/B14487687.png)
3-[(2-Hydroxypropyl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxypropyl)amino]butan-2-ol is an organic compound with the molecular formula C7H17NO2. It contains a secondary amine and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxypropyl)amino]butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-aminobutan-2-ol with 2-hydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Hydroxypropyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The amine group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated amines.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxypropyl)amino]butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxypropyl)amino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amine groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobutan-2-ol: A related compound with similar structural features but lacking the hydroxypropyl group.
Butan-2-ol: A simpler alcohol with fewer functional groups.
2-Hydroxypropylamine: Contains the hydroxypropyl group but lacks the butan-2-ol backbone.
Uniqueness
3-[(2-Hydroxypropyl)amino]butan-2-ol is unique due to its combination of a secondary amine and two hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial contexts .
Propiedades
Número CAS |
64908-01-6 |
|---|---|
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-(2-hydroxypropylamino)butan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-5(9)4-8-6(2)7(3)10/h5-10H,4H2,1-3H3 |
Clave InChI |
VBDQAGVPZDYYQT-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(C)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

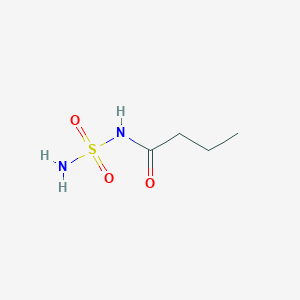
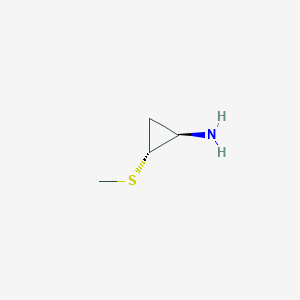
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
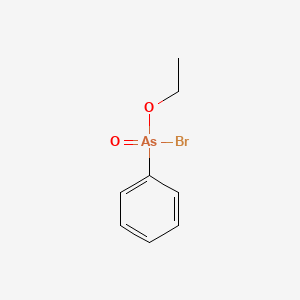
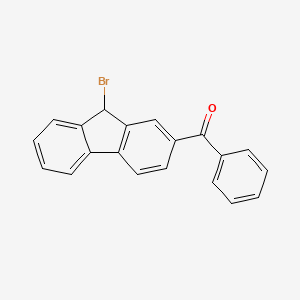

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
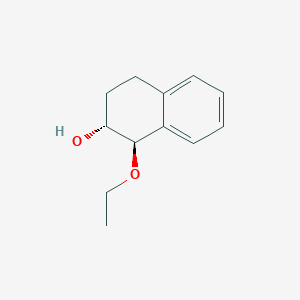
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)
